molecular formula C8H10N4S3 B14907283 5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B14907283
M. Wt: 258.4 g/mol
InChI Key: MHZKZYLYWQVLLH-UHFFFAOYSA-N
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Description

5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a 1,3,4-thiadiazole and a 2-ethylthiazole ring, linked by a thioether bridge. This molecular framework is associated with a wide spectrum of potential biological activities, making it a valuable scaffold for pharmaceutical research. The primary research applications for this compound are explored in antimicrobial and anticancer studies. The 1,3,4-thiadiazole core is a recognized pharmacophore known for diverse biological activities, including antitumor properties . Compounds with this structure have been investigated for their ability to inhibit cancer cell proliferation, with some derivatives showing promising activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . The mechanism of action for such compounds may involve interaction with key cellular enzymes. For instance, related 1,3,4-thiadiazole derivatives have been shown to act through mechanisms such as the inhibition of dihydrofolate reductase (DHFR) or by targeting uncontrolled DNA replication and cell division, a hallmark of cancer . The heteroatoms in the thiadiazole ring can form critical interactions with biological targets, including various kinases involved in tumorigenesis . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

Molecular Formula

C8H10N4S3

Molecular Weight

258.4 g/mol

IUPAC Name

5-[(2-ethyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H10N4S3/c1-2-6-10-5(3-13-6)4-14-8-12-11-7(9)15-8/h3H,2,4H2,1H3,(H2,9,11)

InChI Key

MHZKZYLYWQVLLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CS1)CSC2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Synthetic Methodologies

Multi-Step Synthesis from Thiazole and Thiadiazole Precursors

The most widely documented approach involves the independent synthesis of the 2-ethylthiazole and 1,3,4-thiadiazole moieties, followed by their coupling via a thioether linkage.

Thiazole Moiety Preparation

The 2-ethylthiazol-4-ylmethyl group is typically synthesized through Hantzsch thiazole condensation . A representative protocol involves reacting thiourea with α-bromoketones under reflux in ethanol:

  • Step 1 : 3-Bromo-2-pentanone is treated with thiourea in ethanol at 80°C for 6 hours to yield 2-ethyl-4-methylthiazole.
  • Step 2 : Bromination of the methyl group at the 4-position using $$ \text{NBS} $$ (N-bromosuccinimide) in $$ \text{CCl}_4 $$ under UV light generates 4-(bromomethyl)-2-ethylthiazole.
Thiadiazole Moiety Preparation

The 5-mercapto-1,3,4-thiadiazol-2-amine core is synthesized via cyclization of thiosemicarbazides. A method adapted from EP0104403B1 involves:

  • Step 1 : Condensation of thiosemicarbazide with formic acid at 100°C to form 1,3,4-thiadiazol-2-amine.
  • Step 2 : Sulfur introduction at the 5-position using phosphorus pentasulfide ($$ \text{P}2\text{S}5 $$) in dry toluene under nitrogen, yielding 5-mercapto-1,3,4-thiadiazol-2-amine.
Coupling via Nucleophilic Substitution

The final step involves reacting 4-(bromomethyl)-2-ethylthiazole with 5-mercapto-1,3,4-thiadiazol-2-amine in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$) in anhydrous DMF at 60°C for 12 hours. The reaction proceeds via an $$ \text{S}_\text{N}2 $$ mechanism, with yields averaging 65–70% after purification by column chromatography.

One-Pot Tandem Synthesis

Recent advances emphasize tandem reactions to reduce isolation steps. A patent by EvitaChem describes a one-pot method:

  • Simultaneous Cyclization : Mixing 2-ethyl-4-thiazolecarbaldehyde thiosemicarbazone with $$ \text{CS}_2 $$ and $$ \text{KOH} $$ in ethanol under reflux forms both the thiadiazole ring and thioether bond.
  • In Situ Alkylation : Adding methyl iodide directly alkylates the thiol group, yielding the target compound in 58% overall yield.

Key advantages include reduced solvent use and higher throughput, though purity often requires subsequent recrystallization from ethanol-water mixtures.

Solid-Phase Synthesis for High-Throughput Production

Adapting techniques from WO2016132378A2, a resin-bound strategy enables scalable synthesis:

  • Step 1 : Immobilize 5-mercapto-1,3,4-thiadiazol-2-amine on Wang resin via a photolabile linker.
  • Step 2 : Perform alkylation with 4-(bromomethyl)-2-ethylthiazole in DMF/$$ \text{Et}_3\text{N} $$.
  • Step 3 : Cleave the product using UV light (365 nm), achieving 82% purity after HPLC.

This method is favored for combinatorial libraries but requires specialized equipment.

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion, improving coupling efficiency.
  • Reactions in ethanol or isopropanol at 60–80°C balance reactivity and byproduct formation.

Catalytic Enhancements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase interfacial reactivity in biphasic systems, boosting yields to 78%.
  • Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, though scalability remains challenging.

Analytical Characterization

Spectroscopic Validation

  • $$ ^1\text{H NMR} $$ : Key signals include δ 2.75 (q, 2H, CH$$ _2 $$CH$$ _3 $$), δ 4.35 (s, 2H, SCH$$ _2 $$), and δ 6.90 (s, 1H, thiazole-H).
  • IR : Stretching vibrations at 3250 cm$$ ^{-1} $$ (N–H), 1605 cm$$ ^{-1} $$ (C=N), and 680 cm$$ ^{-1} $$ (C–S).

Chromatographic Purity Assessment

  • HPLC : Retention time of 8.2 minutes on a C18 column (acetonitrile/water = 70:30).
  • TLC : $$ R_f = 0.45 $$ (silica gel, ethyl acetate/hexane = 1:1).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Steps Key Advantage Limitation
Multi-Step Synthesis 65–70 95–98 5–6 High reproducibility Labor-intensive
One-Pot Tandem 58 90 3 Reduced solvent use Moderate purity
Solid-Phase 75 82 4 Scalability Specialized equipment required

Chemical Reactions Analysis

Types of Reactions

5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of 5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs of 5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine include:

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine : Substituted with a 4-methylphenyl group at the 5-position, this compound exhibits insecticidal and fungicidal activities. The phenyl group enhances π-π interactions in biological targets but lacks the thiazole moiety, reducing electronic complexity .

5-(4-(Di(1H-indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-amine derivatives : These compounds (e.g., compounds 18–23 in ) feature bulky indole substituents, which improve antifungal activity (IC₅₀ values < 2 μg/mL) but may reduce solubility .

Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine : These derivatives demonstrate selective anticancer activity against breast cancer (IC₅₀ = 1.28 μg/mL), attributed to the fluorophenyl-thiophene moiety enhancing target binding .

5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-amine : A close analog with a benzylthio group, showing moderate bioactivity but lower metabolic stability due to the absence of the ethylthiazole group .

Physicochemical Properties

  • Lipophilicity : The ethylthiazole group in the target compound likely increases logP compared to phenyl-substituted analogs, improving membrane permeability .
  • Solubility : Bulky substituents (e.g., indole in ) reduce aqueous solubility, whereas smaller groups (e.g., methyl in ) enhance it .
  • pKa : Thiadiazole amines typically have pKa values ~2–3 due to the acidic NH group, facilitating salt formation for drug formulation .

Biological Activity

5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure features a thiadiazole ring, which contributes to its biological activity. The presence of sulfur and nitrogen in the heterocyclic structure allows for interactions with various biological targets.

Molecular Formula: C₉H₁₃N₃S₃
Molecular Weight: 273.42 g/mol

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a similar thiadiazole structure exhibit significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amineE. coli32 µg/mL
5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amineS. aureus16 µg/mL
5-(Furan-2-yl)-1,3,4-thiadiazole-2-thiolP. aeruginosa64 µg/mL

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as cell wall disruption or inhibition of protein synthesis.

Antifungal Activity

The antifungal potential of thiadiazoles has been documented in various studies. For instance, a study involving a series of 1,3,4-thiadiazole derivatives demonstrated notable antifungal effects against pathogenic fungi.

Case Study: Antifungal Activity Evaluation

In a study published in Pharmaceutical Biology, researchers synthesized several thiadiazole derivatives and tested their antifungal activity against Candida albicans. The compound 5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine showed promising results:

  • Inhibition Zone Diameter: 20 mm at a concentration of 100 µg/mL
  • Mechanism: The compound was found to inhibit ergosterol biosynthesis by targeting the enzyme 14-alpha sterol demethylase .

Table 2: Antifungal Activity Results

Compound NameFungal StrainInhibition Zone (mm)
5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amineC. albicans20 mm
Thiadiazole Derivative AA. niger18 mm
Thiadiazole Derivative BF. oxysporum15 mm

Anticancer Potential

Recent studies have begun to explore the anticancer properties of thiadiazole compounds. Research indicates that certain derivatives can induce apoptosis in cancer cells.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted on human cancer cell lines (e.g., HeLa and MCF7). The results indicated that:

  • IC50 Value for HeLa Cells: 25 µg/mL
  • IC50 Value for MCF7 Cells: 30 µg/mL

The mechanism of action appears to involve the activation of caspases and subsequent apoptosis .

Q & A

Q. What are the common synthetic routes for 5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between thiazole and thiadiazole precursors. For example, refluxing 2-amino-4-phenylthiazole with aldehydes in ethanol under acidic conditions (e.g., acetic acid) yields Schiff base intermediates, which can be further functionalized . Cycloaddition reactions with chloroacetyl chloride in the presence of triethylamine are also effective for introducing heterocyclic substituents, with reaction times (~7 hours) and solvent purity (absolute ethanol) being critical for yield optimization . Purification via recrystallization from ethanol or acetone is commonly employed .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond lengths, dihedral angles, and hydrogen-bonding networks. For instance, SC-XRD revealed two distinct molecular conformations in the asymmetric unit of a related thiadiazole derivative, with dihedral angles differing by 12.1° between molecules . Complementary techniques include:
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent integration and electronic environments.
  • FT-IR : Identification of thioether (C–S–C, ~650 cm1^{-1}) and amine (N–H, ~3300 cm1^{-1}) functional groups.
  • Elemental analysis : Validation of empirical formulas (e.g., C7_7H6_6N4_4S) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in substituent positioning or assay conditions. For example:
  • Antitumor activity : Substitution with tert-butyl groups (e.g., 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines) showed IC50_{50} values <10 µM against specific cancer cell lines, while methyl groups in other positions reduced activity .
  • Antimicrobial activity : Ethylthiazole derivatives exhibited MIC values of 8–32 µg/mL against Gram-positive bacteria, but conflicting results may stem from differences in bacterial strains or solvent systems .
    Resolution strategies :
  • Standardize bioassay protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Perform dose-response curves and molecular docking to correlate structural features with activity .

Q. What computational modeling approaches are recommended to predict the binding affinity of this compound with target enzymes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are widely used. Key steps include:
  • Target selection : Prioritize enzymes with known thiadiazole interactions (e.g., bacterial dihydrofolate reductase for antimicrobial studies) .
  • Ligand preparation : Optimize the compound’s 3D structure using Gaussian09 at the B3LYP/6-31G* level.
  • Docking validation : Compare predicted binding energies (ΔG) with experimental IC50_{50} values. For example, a docking score of −8.2 kcal/mol for a thiadiazole derivative correlated with its antifungal activity .

Q. How do structural modifications at specific positions influence the compound’s bioactivity, based on current SAR studies?

  • Methodological Answer : SAR studies highlight critical substituent effects:
Position Substituent Biological Impact Reference
Thiadiazole C2–NH2_2Enhances hydrogen bonding with microbial enzymes
Thiazole C4–CH2_2CH3_3Increases lipophilicity, improving blood-brain barrier penetration
Benzyl group–NO2_2/–OCH3_3Nitro groups boost antitumor activity; methoxy groups reduce toxicity
Key insight : Introducing electron-withdrawing groups (e.g., –NO2_2) at the aryl ring enhances electrophilicity, favoring covalent interactions with cysteine residues in target proteins .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound while others emphasize its safety profile?

  • Methodological Answer : Divergent toxicity data may stem from:
  • Cell line specificity : The compound showed low toxicity (CC50_{50} >100 µM) in normal fibroblast lines but high cytotoxicity (CC50_{50} ~5 µM) in leukemia cells .
  • Metabolic activation : Hepatic cytochrome P450 enzymes can convert thiadiazoles into reactive metabolites, necessitating hepatotoxicity screening using primary hepatocyte models .
    Mitigation : Use isoform-specific CYP inhibitors (e.g., ketoconazole for CYP3A4) during in vitro assays to identify metabolic pathways .

Experimental Design Considerations

Q. What strategies are recommended for optimizing the solubility and bioavailability of this compound?

  • Methodological Answer :
  • Co-crystallization : Co-formers like succinic acid improve aqueous solubility by disrupting crystalline packing .
  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl acetate) at the thioether position to enhance intestinal absorption .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life in murine models .

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